molecular formula C15H12N2O3 B13985219 N-(3-Oxo-3-(3-pyridinyl)propanoyl)benzamide CAS No. 19522-84-0

N-(3-Oxo-3-(3-pyridinyl)propanoyl)benzamide

Cat. No.: B13985219
CAS No.: 19522-84-0
M. Wt: 268.27 g/mol
InChI Key: BRORVFIZVABATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE is an organic compound that features a pyridine ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE typically involves the reaction of 3-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides.

Scientific Research Applications

N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-OXO-3-PYRIDIN-3-YL-PROPENYL)-PHENYL)-ACETAMIDE
  • N-(4-(3-OXO-3-(1-OXY-PYRIDIN-4-YL)-PROPENYL)-PHENYL)-ACETAMIDE

Uniqueness

N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

19522-84-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(3-oxo-3-pyridin-3-ylpropanoyl)benzamide

InChI

InChI=1S/C15H12N2O3/c18-13(12-7-4-8-16-10-12)9-14(19)17-15(20)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,20)

InChI Key

BRORVFIZVABATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.